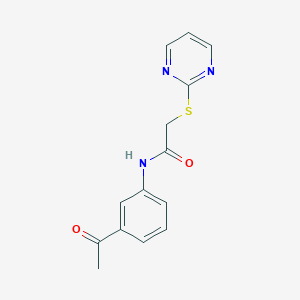
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, also known as APYSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the production of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the suppression of inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. For example, the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. One area of interest is the development of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another potential direction is the investigation of the use of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide and its potential applications in various diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a novel compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Its synthesis method has been reported to have a high yield and purity, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves the reaction of 3-acetylphenol with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer research, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10(18)11-4-2-5-12(8-11)17-13(19)9-20-14-15-6-3-7-16-14/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
TYPJGWNNHGTRCD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
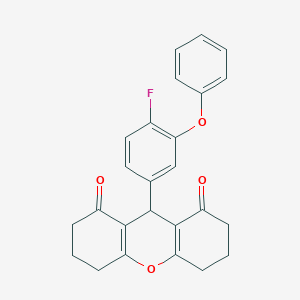
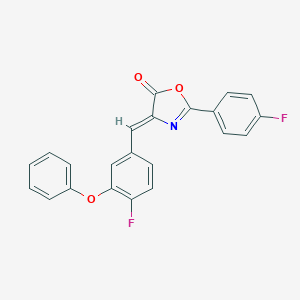

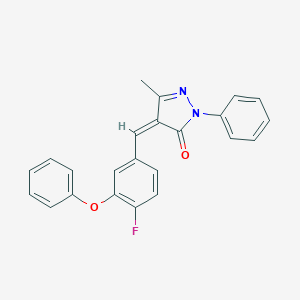
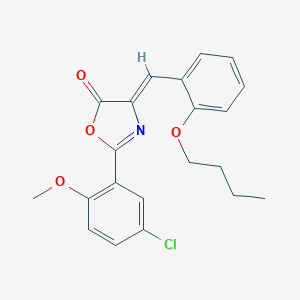
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)